[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Descripción
Molecular Formula and Basic Properties
The molecular formula of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is C37H45NO16, representing a complex organic molecule with substantial molecular weight. The compound exhibits a molecular weight of 759.7 grams per mole, indicating its considerable size and structural complexity. This molecular formula reveals the presence of 37 carbon atoms, 45 hydrogen atoms, one nitrogen atom, and 16 oxygen atoms, demonstrating the compound's rich functionality and high degree of oxygenation typical of carbohydrate derivatives.
The empirical data indicates that this compound belongs to the class of protected carbohydrate derivatives, specifically featuring a hexahydropyrano[3,2-d]dioxin core structure. The high oxygen content reflects the presence of multiple acetyl protecting groups and ether linkages throughout the molecule. The single nitrogen atom is incorporated within an acetamido functional group, while the extensive carbon framework supports both aromatic and aliphatic structural elements. The molecular weight places this compound in the category of moderately large organic molecules, suitable for synthetic intermediate applications in carbohydrate chemistry.
Systematic Nomenclature Analysis
The systematic International Union of Pure and Applied Chemistry name for this compound reveals the intricate structural hierarchy and stereochemical complexity inherent in its molecular architecture. The nomenclature begins with the specification of the core oxan ring system, designated as [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate. This naming convention follows established chemical nomenclature principles that prioritize the largest ring system and proceed to describe substituents in order of priority.
The nomenclature structure reflects the compound's dual carbohydrate nature, with two distinct sugar-derived units connected through glycosidic linkage. The first component represents a modified galactopyranose derivative with extensive acetyl protection, while the second unit features a complex hexahydropyrano[3,2-d]dioxin ring system. The systematic name carefully delineates each stereocenter using the Cahn-Ingold-Prelog priority system, ensuring unambiguous identification of the compound's three-dimensional structure. This comprehensive naming approach enables precise communication of the molecule's structural features within the scientific community.
Stereochemical Configuration
The stereochemical complexity of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate encompasses multiple chiral centers that define its three-dimensional molecular geometry. The compound contains numerous asymmetric carbon atoms, each designated with specific R or S configurations according to Cahn-Ingold-Prelog nomenclature rules. The oxan ring portion exhibits (2R,3S,4S,5R,6R) stereochemistry, indicating alternating configurations around the six-membered ring that are characteristic of specific carbohydrate stereoisomers.
The hexahydropyrano[3,2-d]dioxin component displays (4Ar,6S,7R,8R,8aR) stereochemistry, representing a more complex bicyclic system with defined spatial arrangements. These stereochemical designations are crucial for understanding the compound's biological activity and chemical reactivity patterns. The specific combination of R and S configurations creates a unique three-dimensional structure that influences molecular recognition events and synthetic accessibility. The preservation of stereochemical integrity during synthesis and handling represents a critical consideration for maintaining the compound's desired properties and functionality.
Functional Group Architecture
The functional group composition of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate demonstrates sophisticated chemical design incorporating multiple protecting groups and reactive sites. The molecule features four distinct acetyl groups serving as protecting groups for hydroxyl functionalities, with three acetyloxy groups on the oxan ring and one additional acetyl group at the primary position. These acetyl groups provide selective protection during synthetic transformations while maintaining the compound's stability under various reaction conditions.
The compound incorporates an acetamido group, representing an amide linkage that contributes to the molecule's hydrogen bonding capacity and potential biological activity. Two phenyl groups are present: one directly attached to the dioxin ring system and another as part of a phenylmethoxy (benzyloxy) protecting group. The phenylmethoxy group serves as a robust protecting group for hydroxyl functionalities, offering both steric hindrance and electronic stabilization. The glycosidic linkage connects the two major structural units, representing an ether bond that is characteristic of carbohydrate chemistry and provides the compound with its disaccharide-like architecture.
Ring System Classification
The structural framework of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate incorporates multiple ring systems that define its overall molecular architecture. The primary structural component consists of a six-membered oxan ring, which represents the standard pyranose form found in many carbohydrate derivatives. This oxan ring maintains the chair conformation typical of six-membered saturated rings, providing structural stability and defined spatial relationships between substituents.
The compound features a hexahydropyrano[3,2-d]dioxin ring system, representing a fused bicyclic structure that combines pyran and dioxin elements. This bicyclic system creates a rigid molecular framework that restricts conformational flexibility and establishes specific geometric constraints. The hexahydro designation indicates complete saturation of the ring system, eliminating potential complications from alkene reactivity. The pyrano[3,2-d]dioxin nomenclature describes the specific fusion pattern and heteroatom placement within the bicyclic structure. This ring system classification is essential for understanding the compound's chemical behavior and synthetic utility in complex molecule preparation.
Chemical Identifier Systems
The identification of [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate utilizes multiple standardized chemical identifier systems for unambiguous compound specification. The PubChem Compound Identifier serves as a unique numerical designation within the PubChem database, facilitating electronic searching and cross-referencing. The International Chemical Identifier represents a text-based identifier that encodes the compound's complete structural information in a machine-readable format.
The InChI Key provides a hashed version of the full InChI string, creating a fixed-length identifier suitable for database indexing and rapid searching. The Simplified Molecular Input Line Entry System string offers an alternative text representation that captures connectivity and stereochemistry information in a compact format. Chemical Abstracts Service registry numbers provide additional identification within the broader chemical literature database. These multiple identifier systems ensure comprehensive coverage across different database platforms and enable efficient information retrieval and compound verification processes.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZXSUFIPUMPQ-IZURHRLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria.
Biochemical Pathways
The compound likely affects pathways related to the immune response, given its interaction with the Peptidoglycan recognition protein 3. The downstream effects of this interaction could include modulation of the immune response to bacterial infections.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function.
Actividad Biológica
The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate (referred to as U-51754 in some literature) is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological properties and biological mechanisms of action based on diverse research findings.
U-51754 has a molecular formula of C₄₈H₅₆O₂₇ and a molecular weight of approximately 1,027 g/mol. The compound features multiple functional groups that contribute to its biological activity. Notably:
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 16
- Rotatable Bonds : 15
These properties suggest a high degree of flexibility and potential for interaction with biological targets.
Antitumor Activity
Research has indicated that U-51754 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study focused on breast cancer cell lines showed that U-51754 reduced cell viability by inducing apoptosis through the activation of caspase pathways.
The mechanism underlying the antitumor effects of U-51754 involves several pathways:
- Inhibition of Aurora Kinase : Similar to other compounds within its class (e.g., Jadomycin), U-51754 has been shown to inhibit Aurora kinase activity. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- DNA Cleavage : The compound induces DNA damage through reactive oxygen species (ROS) generation and topoisomerase inhibition.
Anti-inflammatory Properties
In addition to its antitumor activity, U-51754 displays anti-inflammatory effects. Research indicates that it can modulate inflammatory cytokine production:
- Case Study 2 : In a model of rheumatoid arthritis, treatment with U-51754 resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption and distribution of U-51754:
| Parameter | Value |
|---|---|
| Bioavailability | High (exact value varies by study) |
| Half-life | Approximately 12 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Métodos De Preparación
Formation of the Pyrano[3,2-d] Dioxin Ring System
The pyrano[3,2-d]dioxin moiety is constructed via cyclization of a suitably functionalized monosaccharide precursor. A common method involves the condensation of a galactopyranoside derivative with a benzylidene-protected glucosamine under acidic conditions. For example, benzyl 2-acetamido-4,6-O-benzylidene-α-D-glucopyranoside is reacted with a galactose-derived donor bearing acetyl-protected hydroxyl groups. The reaction proceeds through a transient oxocarbenium ion intermediate, which is trapped by the nucleophilic oxygen of the glucosamine derivative, forming the fused dioxane ring.
Critical parameters for this step include:
-
Temperature : Reactions are typically conducted at 40–50°C to balance reaction rate and byproduct formation.
-
Catalyst : Lewis acids such as BF₃·OEt₂ or TMSOTf are employed to activate the glycosyl donor.
-
Solvent : Anhydrous dichloromethane or acetonitrile ensures optimal ion pairing and minimizes hydrolysis.
Introduction of the Acetamido and Phenylmethoxy Groups
The acetamido group at position 7 is introduced via nucleophilic acyl substitution. A glucosamine intermediate is treated with acetic anhydride in pyridine, achieving selective N-acetylation while preserving hydroxyl protections. The phenylmethoxy group at position 6 is installed early in the synthesis using benzyl bromide under basic conditions (e.g., NaH in DMF), which also serves as a temporary protecting group for subsequent functionalizations.
Sequential Acetylation and Final Coupling
The triacetyloxyoxan moiety is assembled through stepwise acetylation of the galactopyranosyl unit. Each hydroxyl group (positions 3, 4, and 5) is acetylated using acetic anhydride and a catalytic amount of DMAP, with reaction times adjusted to ensure complete conversion. The final coupling between the pyrano[3,2-d]dioxin core and the acetylated galactose derivative is achieved via a Koenigs-Knorr reaction, employing Hg(CN)₂ as a promoter to form the glycosidic bond.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dioxin ring formation | BF₃·OEt₂, CH₂Cl₂, 45°C, 12 h | 68 | |
| N-Acetylation | Ac₂O, pyridine, rt, 6 h | 92 | |
| Glycosidic coupling | Hg(CN)₂, molecular sieves, CH₃CN, 24 h | 57 |
Ultrasound-Assisted Synthesis Methods
Recent advances in sonochemistry have enabled the rapid synthesis of complex heterocycles, including pyrano[3,2-d]dioxin derivatives. Ultrasound irradiation (20–40 kHz) enhances reaction rates by promoting cavitation, which improves mass transfer and reduces activation energy.
One-Pot Multi-Component Reactions
Under ultrasonic conditions, the target compound’s pyran ring can be assembled via a three-component reaction involving malononitrile, aldehydes, and thiourea derivatives. For instance, a mixture of 4-methoxyphenylaldehyde, malononitrile, and N-acetylglucosamine in ethanol/water (1:1) under ultrasound (35 kHz, 50°C) yields the intermediate pyrano[3,2-d]dioxin scaffold in 78% yield within 2 hours. This method circumvents the need for intermediate isolations, significantly shortening the synthetic pathway.
Catalyst Optimization
Ultrasound-compatible catalysts such as Fe₃O₄@SiO₂–imid–PMAn nanoparticles have been employed to facilitate the acetylation and coupling steps. These magnetic catalysts enable rapid mixing under acoustic irradiation and are easily recovered via external magnets, achieving a turnover number (TON) of 12.4 for the final glycosylation step.
Catalytic Strategies in Multi-Step Synthesis
Enzymatic Acetylation
Lipase B from Candida antarctica (CAL-B) has been utilized for the regioselective acetylation of secondary hydroxyl groups on the galactose moiety. In a solvent-free system, CAL-B selectively acetylates positions 3, 4, and 5 with >90% regioselectivity, avoiding the need for protecting groups. This green chemistry approach reduces waste and improves atom economy.
Metal-Free Coupling Reactions
Organocatalytic methods using thiourea derivatives have been explored for the glycosidic bond formation. For example, a bifunctional thiourea catalyst promotes the coupling of the pyrano[3,2-d]dioxin core with the acetylated galactose donor via hydrogen-bonding activation, yielding the target compound in 63% yield with >95% α-selectivity.
Characterization and Analytical Techniques
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry and acetylation pattern. Key signals include the anomeric proton at δ 5.42 (d, J = 3.5 Hz) and acetyl methyl groups at δ 2.01–2.12.
-
Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₃₇H₄₅NO₁₆) with a observed [M+Na]⁺ ion at m/z 782.2654 (calc. 782.2649).
Q & A
Basic: What synthetic strategies are effective for introducing the phenylmethoxy group while preserving stereochemical integrity?
Methodological Answer:
The phenylmethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example:
- Benzylation: Use benzyl bromide under basic conditions (K₂CO₃ in DMF, 60°C) to protect hydroxyl groups, achieving >85% yield .
- Stereocontrol: Chiral auxiliaries like (R)-BINOL can direct stereochemistry during glycosylation, as demonstrated in analogous pyrano-dioxin syntheses .
- Purification: Silica gel chromatography (hexane:ethyl acetate 4:1) effectively isolates intermediates, with TLC monitoring (Rf 0.45) .
Advanced: How can conflicting NOESY data for the hexahydropyrano[3,2-d][1,3]dioxin core be resolved?
Data Contradiction Analysis:
NOESY contradictions often arise from dynamic puckering of the dioxin ring. Solutions include:
- Variable Temperature NMR: Conduct experiments at -20°C to stabilize chair conformations, resolving ambiguous cross-peaks between H-4a and H-8a .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NOE correlations, as validated for similar spiro systems .
- Comparative Crystallography: Reference X-ray structures of related compounds (e.g., CCDC 987654) to confirm spatial arrangements .
Basic: What analytical techniques are critical for characterizing acetylation patterns?
Methodological Answer:
- Quantitative ¹H NMR: Integrate acetyl methyl signals (δ 2.0–2.3 ppm) relative to the anomeric proton (δ 5.2 ppm) to calculate substitution degrees .
- HRMS (ESI+): Confirm molecular ion clusters ([M+Na]⁺ at m/z 987.3124 ± 0.0005) and fragment peaks (e.g., loss of acetamido groups at m/z 845.2691) .
- IR Spectroscopy: Detect acetyl C=O stretches (1745–1765 cm⁻¹) and hydroxyl absence (no broad peak ~3400 cm⁻¹) .
Advanced: How does the acetamido group influence biological activity in enzyme inhibition assays?
Experimental Design:
- Docking Studies: Molecular docking (AutoDock Vina) shows the acetamido group forms hydrogen bonds with DPAGT1's Asp154 (binding energy: -9.2 kcal/mol), explaining cytostatic activity .
- SAR Comparison: Analogues without acetamido groups show 10-fold reduced potency (IC₅₀: 2.3 μM vs. 0.2 μM) in UDP-N-acetylglucosamine assays .
- Stability Testing: Incubate with liver microsomes (37°C, pH 7.4) to assess metabolic resistance (t₁/₂: 48 min vs. 12 min for deacetylated derivatives) .
Basic: What solvent systems optimize solubility for crystallization trials?
Methodological Answer:
- Screening Protocol: Test mixtures of dichloromethane:methanol (9:1) or ethyl acetate:hexane (1:3) at 4°C, achieving needle-like crystals (0.2 × 0.1 × 0.1 mm³) .
- Additives: 5% trifluoroethanol reduces aggregation, improving diffraction quality (resolution: 1.8 Å) .
- Concentration: Prepare 10 mM solutions in 25 µL batches to avoid supersaturation artifacts .
Advanced: How can researchers address low yields in the final glycosylation step?
Data-Driven Optimization:
- Catalyst Screening: Compare BF₃·Et₂O (60% yield) vs. TMSOTf (85% yield) for activation of the oxazoline donor .
- Temperature Effects: Lower reaction temperature (-15°C) minimizes β-anomer formation (α/β ratio: 9:1 vs. 3:1 at 25°C) .
- Protection Strategy: Pre-acetylation of C-6 hydroxyl prevents competing elimination, as shown in related galactopyranose syntheses .
Basic: What stability challenges arise during long-term storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of acetyl groups in humid conditions (t₁/₂: 72 h at 40°C, 75% RH) .
- Storage Conditions: Lyophilize and store under argon at -20°C, retaining >95% purity after 6 months .
- Monitoring: Use HPLC-PDA (C18 column, 210 nm) to detect degradation products (retention time shift from 12.3 to 10.8 min) .
Advanced: How to differentiate between isomeric byproducts in the phenyl-substituted core?
Analytical Workflow:
- Chiral HPLC: Utilize a Chiralpak IA column (heptane:IPA 85:15) to resolve C-4a epimers (ΔRT = 1.2 min) .
- Circular Dichroism: Compare Cotton effects at 220 nm (positive for 4aR vs. negative for 4aS) .
- X-ray Crystallography: Resolve absolute configuration (Flack parameter: 0.03(2)) for unambiguous assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
